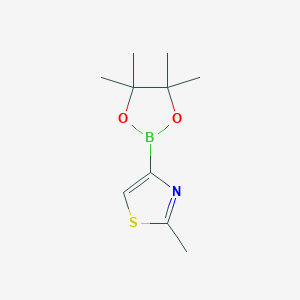
(5-ethoxypyrimidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ethoxypyrimidin-2-yl)methanol, also known as EPM, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of the pyrimidine family, which is a heterocyclic aromatic compound containing four carbon and two nitrogen atoms in a six-membered ring. EPM has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.
科学的研究の応用
(5-ethoxypyrimidin-2-yl)methanol has a wide range of applications in scientific research. It has been used to study the structure of proteins, as well as the mechanisms of action of drugs. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been used to study the effects of oxidative stress on cells. Furthermore, it has been used to study the effects of environmental pollutants on cells and to develop new drugs.
作用機序
The mechanism of action of (5-ethoxypyrimidin-2-yl)methanol is not completely understood. However, it is believed that (5-ethoxypyrimidin-2-yl)methanol binds to certain proteins and enzymes in the body, which then leads to changes in the biochemical and physiological processes of the cell. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to inhibit certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
(5-ethoxypyrimidin-2-yl)methanol has been shown to have a wide range of biochemical and physiological effects. In particular, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress. Furthermore, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-diabetic effects, which may be due to its ability to reduce insulin resistance.
実験室実験の利点と制限
(5-ethoxypyrimidin-2-yl)methanol has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of applications in scientific research. Third, it is relatively safe to use in laboratory experiments. However, there are some limitations to (5-ethoxypyrimidin-2-yl)methanol. For example, it is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, it is not stable in light, so it must be stored in a dark place.
将来の方向性
There are a number of potential future directions for (5-ethoxypyrimidin-2-yl)methanol. First, further research is needed to better understand its mechanism of action. Second, further research is needed to better understand its biochemical and physiological effects. Third, further research is needed to develop new drugs based on (5-ethoxypyrimidin-2-yl)methanol. Fourth, further research is needed to develop new methods for synthesizing (5-ethoxypyrimidin-2-yl)methanol. Finally, further research is needed to explore the potential applications of (5-ethoxypyrimidin-2-yl)methanol in other areas, such as the pharmaceutical industry.
合成法
The synthesis of (5-ethoxypyrimidin-2-yl)methanol is a relatively simple process that can be accomplished in a few steps. It starts with the reaction of ethyl acetate with pyrimidine, which is then followed by the addition of methanol. This reaction yields the desired product, (5-ethoxypyrimidin-2-yl)methanol. The reaction is usually carried out in aqueous solution at room temperature. In addition, the reaction can be catalyzed by a variety of catalysts, such as copper (II) chloride, zinc (II) chloride, and potassium carbonate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethoxypyrimidin-2-yl)methanol involves the conversion of ethyl cyanoacetate to 5-ethoxypyrimidine-2-carboxylic acid, which is then reduced to (5-ethoxypyrimidin-2-yl)methanol.", "Starting Materials": [ "Ethyl cyanoacetate", "Hydrogen gas", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium hydroxide and acetic acid to form 5-ethoxypyrimidine-2-carboxylic acid.", "Step 2: 5-ethoxypyrimidine-2-carboxylic acid is reduced with sodium borohydride and hydrogen gas to form (5-ethoxypyrimidin-2-yl)methanol.", "Step 3: The product is purified by recrystallization from methanol and water." ] } | |
CAS番号 |
2680528-29-2 |
製品名 |
(5-ethoxypyrimidin-2-yl)methanol |
分子式 |
C7H10N2O2 |
分子量 |
154.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



